molecular formula C15H19F3N2O2 B13965209 Benzyl ((1-(trifluoromethyl)piperidin-4-yl)methyl)carbamate

Benzyl ((1-(trifluoromethyl)piperidin-4-yl)methyl)carbamate

Cat. No.: B13965209
M. Wt: 316.32 g/mol
InChI Key: YEIIUUUQDUOFHS-UHFFFAOYSA-N
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Description

Benzyl ((1-(trifluoromethyl)piperidin-4-yl)methyl)carbamate is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1-(trifluoromethyl)piperidin-4-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with ((1-(trifluoromethyl)piperidin-4-yl)methyl)amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1-(trifluoromethyl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl ((1-(trifluoromethyl)piperidin-4-yl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl ((1-(trifluoromethyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl ((1-(trifluoromethyl)piperidin-4-yl)methyl)carbamate is unique due to its specific combination of the benzyl carbamate and trifluoromethyl piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H19F3N2O2

Molecular Weight

316.32 g/mol

IUPAC Name

benzyl N-[[1-(trifluoromethyl)piperidin-4-yl]methyl]carbamate

InChI

InChI=1S/C15H19F3N2O2/c16-15(17,18)20-8-6-12(7-9-20)10-19-14(21)22-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,19,21)

InChI Key

YEIIUUUQDUOFHS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CNC(=O)OCC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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